N-((5-氧代-1-苯基吡咯烷-3-基)甲基)-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

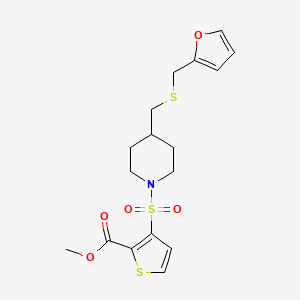

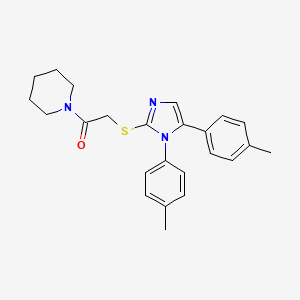

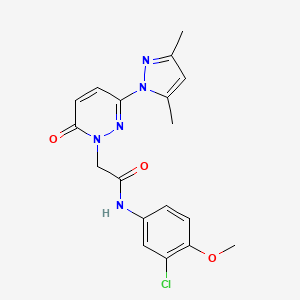

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OPB-9195, and it is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. By inhibiting FAAH, OPB-9195 can increase the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.

科学研究应用

Medicinal Chemistry and Drug Development

The compound’s structural features make it a potential candidate for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. By modifying the substituents on the phenyl ring and the pyrrolidine moiety, scientists aim to optimize its pharmacological properties, including binding affinity, selectivity, and metabolic stability .

Antitubercular Activity

In a related context, derivatives of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide have been evaluated for their antitubercular activity. Researchers investigate their effects against Mycobacterium tuberculosis (MTB) strains, including both active and dormant forms. These studies contribute to the development of new anti-TB drugs .

Anti-HIV-1 Potential

Indole derivatives, including compounds related to N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide, have been explored for their anti-HIV-1 activity. Molecular docking studies help predict their interactions with viral proteins, providing insights into potential therapeutic strategies .

Parallel Synthesis

The compound has been synthesized using a parallel solution-phase approach. Researchers prepared a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. The synthesis involved a five-step transformation from itaconic acid, followed by amidation with various aliphatic amines. This parallel synthesis strategy facilitates the rapid generation of diverse analogs for biological testing .

Heterocyclic Chemistry

The compound’s pyrimidine core contributes to its relevance in heterocyclic chemistry. Researchers explore its reactivity, cyclization pathways, and functional group modifications. Understanding its chemical behavior aids in designing novel heterocyclic scaffolds for various applications .

Neurotransmitter Analogues

Given the compound’s structural resemblance to neurotransmitters like dopamine, histamine, and serotonin, researchers investigate its potential as an analogue. By modifying the phenyl and pyrrolidine portions, they aim to develop new ligands for receptors involved in neurological processes .

属性

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-20(13-7-10-17-8-3-1-4-9-17)22-15-18-14-21(25)23(16-18)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOALCPTURFAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2616672.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2616673.png)

![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)

![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)